8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one
Description
8-((Benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative with a complex substitution pattern. Its core structure comprises a 4H-chromen-4-one scaffold substituted at positions 3, 7, and 6. The 3-position features a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a bicyclic system known for enhancing metabolic stability and bioavailability in drug-like molecules .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where flavone derivatives are active (e.g., kinase inhibitors, antimicrobial agents).
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-27(14-17-5-3-2-4-6-17)15-20-22(28)9-8-19-25(29)21(16-32-26(19)20)18-7-10-23-24(13-18)31-12-11-30-23/h2-10,13,16,28H,11-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWQPBIBLNDYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of a chromone core combined with a dihydrobenzo[dioxin moiety suggests potential interactions with various biological targets.
Biological Activity Overview
- Anticancer Activity : Several studies have indicated that derivatives of chromones exhibit significant anticancer properties. The compound in focus is hypothesized to inhibit certain kinases involved in cancer progression.
- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes such as DYRK1A and DYRK1B, which are implicated in various diseases, including cancer and neurodegenerative disorders. In particular, the IC50 values for related compounds have been reported in the nanomolar range, indicating potent inhibitory effects .
- Neuroprotective Effects : Some derivatives have displayed neuroprotective properties, which could be beneficial in treating conditions like Alzheimer's disease. The mechanism may involve modulation of signaling pathways related to neuronal survival.
Table 1: Summary of Biological Activities
Case Study: DYRK1A/B Inhibition
A study focused on a series of compounds structurally similar to the target compound demonstrated that specific modifications led to enhanced inhibitory activity against DYRK1A/B. For instance, compounds with substituents at the benzyl position showed increased potency, with IC50 values reaching as low as 0.22 nM for DYRK1A . This suggests that structural optimization could significantly enhance biological activity.
The proposed mechanism involves the interaction of the compound with ATP-binding sites on kinases, leading to inhibition of phosphorylation processes critical for cell cycle regulation and survival pathways in cancer cells. Additionally, the presence of hydroxyl groups may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous flavones and benzodioxin-containing derivatives, highlighting key substitutions and their implications:
Key Research Findings and Implications
Piperidine derivatives (e.g., 3-methylpiperidinyl in ) exhibit improved solubility due to their cyclic amine structure but may suffer from reduced metabolic stability compared to benzyl groups .
Role of the Benzodioxin Moiety :
- The 2,3-dihydrobenzo[b][1,4]dioxin group at C-3 is conserved across analogs, suggesting its critical role in maintaining planar aromaticity for π-π stacking interactions with biological targets .
Impact of Additional Substituents :
- Ethyl substitution at C-6 () increases steric bulk, which could hinder binding to narrow enzyme active sites but improve selectivity .
- Simpler analogs lacking C-8 substitutions (e.g., ) show reduced complexity but also diminished pharmacological versatility .
Synthetic Considerations :
- Synthesis routes for similar compounds (e.g., ) often involve Friedel-Crafts alkylation or Mannich reactions to install substituents at C-8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
